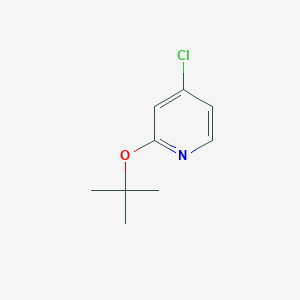

2-(tert-Butoxy)-4-chloropyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-[(2-methylpropan-2-yl)oxy]pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO/c1-9(2,3)12-8-6-7(10)4-5-11-8/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUCAYRMOGSDYNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=NC=CC(=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80744692 | |

| Record name | 2-tert-Butoxy-4-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80744692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346809-06-0 | |

| Record name | 2-tert-Butoxy-4-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80744692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Methodological Advancements

Strategies for O-tert-Butylation

The introduction of the tert-butoxy (B1229062) group onto the pyridine (B92270) ring is a critical step in the synthesis of the target molecule. This section delves into the methods for achieving this transformation.

tert-Butoxylation Approaches

The direct tert-butoxylation of a pre-functionalized pyridine ring is a common strategy. This typically involves the reaction of a corresponding hydroxypyridine with a tert-butylating agent. While specific examples for the direct synthesis of 2-(tert-butoxy)-4-chloropyridine via this method are not extensively detailed in the provided search results, the general principles of O-alkylation of hydroxypyridines are well-established in organic chemistry.

Regioselective Considerations in Pyridine Functionalization

Achieving regioselectivity in the functionalization of pyridine derivatives is a significant challenge. The electronic nature of the pyridine ring, with its electron-deficient character, influences the position of electrophilic and nucleophilic attack. The presence of substituents further directs incoming reagents. For instance, the deuteration of pyridines using potassium tert-butoxide has been shown to occur regioselectively at the β- and γ-positions. nih.gov This highlights the importance of reagent choice and reaction conditions in controlling the position of functionalization. In the context of synthesizing this compound, controlling the regioselectivity of both the tert-butoxylation and chlorination steps is paramount.

Halogenation Techniques for Pyridine Scaffolds

The introduction of a chlorine atom at the C4 position of the 2-tert-butoxypyridine scaffold is another crucial transformation.

Site-Specific Chlorination Strategies

Various methods exist for the chlorination of pyridine rings. The choice of chlorinating agent and reaction conditions can significantly influence the regioselectivity of the reaction. For example, the use of phosphorus oxychloride (POCl₃) is a common method for converting hydroxypyridines to chloropyridines. google.com In some cases, direct chlorination using reagents like N-chlorosuccinimide (NCS) can be employed. nih.gov The synthesis of 4-chloropyridine (B1293800) itself can be achieved from 4-hydroxypyridine (B47283) using reagents like phosphorus pentachloride (PCl₅) or PCl₃, although the stability of the product can be a concern. researchgate.net

Influence of Protecting Groups and Directing Groups

The tert-butoxy group at the C2 position acts as a directing group, influencing the position of subsequent electrophilic aromatic substitution reactions. Electron-donating groups like alkoxy groups are typically ortho- and para-directing. wikipedia.org Therefore, the tert-butoxy group would be expected to direct incoming electrophiles, such as a chlorinating agent, to the C3 and C5 positions. However, the inherent reactivity of the pyridine ring and the specific reaction conditions can lead to substitution at other positions. The interplay between the activating effect of the tert-butoxy group and the deactivating nature of the pyridine nitrogen atom creates a complex regiochemical landscape. pearson.comquora.com The presence of other substituents on the ring would further modulate this directing effect. wikipedia.org

Convergent and Divergent Synthesis Strategies

Both convergent and divergent synthetic strategies can be envisioned for the preparation of this compound and its derivatives.

A convergent synthesis would involve the preparation of two or more fragments that are then combined in the later stages of the synthesis to form the final product. scholarsresearchlibrary.com For example, a 2-tert-butoxypyridine fragment could be coupled with a chlorinated fragment. This approach can be more efficient for complex molecules as it allows for the independent optimization of the synthesis of each fragment. scholarsresearchlibrary.com

A divergent synthesis , on the other hand, starts from a common intermediate that is then elaborated into a variety of different products. mdpi.com In this context, this compound could serve as a versatile building block. The chlorine atom can be displaced by various nucleophiles through nucleophilic aromatic substitution, and the tert-butoxy group can potentially be cleaved to reveal a hydroxypyridine for further functionalization. This allows for the generation of a library of related compounds from a single, readily accessible intermediate. mdpi.comrsc.org Research on the regioselective functionalization of 2-chloropyridines highlights the potential for such divergent approaches. mdpi.com

Purification and Isolation Methodologies

The effective purification and isolation of this compound are essential to achieving the high degree of purity required for its use in further chemical transformations. The selection of an appropriate purification strategy is contingent upon the scale of the reaction and the specific impurities generated during its synthesis. The primary methods employed for the purification of this compound include column chromatography, crystallization, and distillation.

Column chromatography is a frequently utilized technique for the purification of this compound, particularly in a laboratory setting. This method separates the target compound from byproducts and unreacted starting materials by leveraging differences in their affinity for a stationary phase. Silica gel is commonly employed as the stationary phase, with a mobile phase typically composed of a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate (B1210297). The precise ratio of these solvents is critical for optimal separation. For instance, a common eluent system is a 4:1 mixture of hexanes and acetone. beilstein-journals.org The progress of the purification is monitored using thin-layer chromatography (TLC) to identify and collect the fractions containing the pure product.

Crystallization offers an alternative and scalable method for the purification of this compound. This technique exploits the temperature-dependent solubility of the compound in a given solvent. The crude material is dissolved in a suitable solvent at an elevated temperature, and as the solution cools, the solubility of the desired product decreases, leading to the formation of crystals while impurities remain in the solution. Hexane has been successfully used as a solvent for the recrystallization of related chlorinated pyridine derivatives. google.com

For liquid compounds like this compound, vacuum distillation can be an effective purification method. By reducing the pressure, the boiling point of the compound is lowered, which mitigates the risk of thermal decomposition. This technique is particularly adept at removing non-volatile impurities.

In some synthetic procedures, a preliminary workup is performed before the final purification step. This often involves quenching the reaction with an aqueous solution, such as ammonium (B1175870) chloride, followed by extraction of the product into an organic solvent like dichloromethane. beilstein-journals.org The combined organic layers are then dried over an anhydrous salt, for example, sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which can then be subjected to one of the aforementioned purification techniques. beilstein-journals.org A patent for a related compound, 4-tert-butyl-2-chloropyridine, describes a purification process involving extraction with ethyl acetate followed by column chromatography to yield the final product. google.com

Detailed findings from various research endeavors are summarized in the interactive table below, providing specific parameters for the purification of this compound and related compounds.

| Purification Method | Stationary Phase/Solvent System | Key Conditions | Compound Purity/Yield |

| Flash Column Chromatography | Silica Gel / Hexanes:Acetone (4:1) | Elution of the crude product after aqueous workup and extraction. beilstein-journals.org | 92% Yield (for an amide alcohol precursor) beilstein-journals.org |

| Column Chromatography | Not specified / Not specified | Purification of the crude product after extraction with ethyl acetate. google.com | 62.2% Yield (for 4-tert-butyl-2,6-dichloropyridine) google.com |

| Recrystallization | Hexane | Recrystallization of the residue after steam distillation and extraction. google.com | Not specified |

| Fractional Distillation | Not specified | Distillation of the extracts after steam distillation. google.com | Not specified |

Chemical Reactivity and Transformation Studies

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for functionalizing aromatic rings, especially those rendered electron-deficient by heteroatoms or substituents. In the context of 2-(tert-Butoxy)-4-chloropyridine, SNAr reactions are a primary pathway for introducing a variety of nucleophiles onto the pyridine (B92270) core.

Reactivity of the Chloro Substituent in SNAr

The chlorine atom at the 4-position of this compound is the principal site for nucleophilic attack. The general mechanism for SNAr reactions involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate, known as a Meisenheimer complex, followed by the elimination of the leaving group, in this case, the chloride ion. youtube.comresearchgate.net The rate of these reactions is influenced by the nature of the nucleophile, the solvent, and the electronic properties of the pyridine ring. researchgate.netnih.gov

The reactivity of halopyridines in SNAr reactions generally follows the trend F > Cl > Br > I, which is attributed to the high electronegativity of fluorine stabilizing the intermediate complex. researchgate.net However, for many synthetic applications, the chloro-substituted pyridine offers a good balance of reactivity and availability. The chlorine atom at the 4-position is activated towards nucleophilic displacement due to the electron-withdrawing nature of the nitrogen atom in the pyridine ring. youtube.comwikipedia.org

Influence of the tert-Butoxy (B1229062) Group on Ring Activation

The tert-butoxy group at the 2-position of the pyridine ring plays a significant role in modulating the reactivity of the molecule in SNAr reactions. As an electron-donating group, the tert-butoxy substituent increases the electron density of the pyridine ring through resonance. This effect can, in principle, deactivate the ring towards nucleophilic attack. However, its position relative to the departing chloro group is crucial.

The activating or deactivating influence of a substituent in SNAr reactions is highly dependent on its position. researchgate.net In the case of this compound, the tert-butoxy group is at a position that can offer some resonance stabilization to the Meisenheimer intermediate formed during nucleophilic attack at the C-4 position. The steric bulk of the tert-butyl group can also influence the approach of the nucleophile. chemimpex.com

Mechanistic Investigations of SNAr Processes

Computational studies, such as those employing Density Functional Theory (DFT), have provided deeper insights into the reaction mechanism. researchgate.netwuxiapptec.com These studies can model the transition states and intermediates, helping to predict regioselectivity and reactivity. For instance, calculations of the Lowest Unoccupied Molecular Orbital (LUMO) can indicate the most electrophilic sites on the aromatic ring, which are prone to nucleophilic attack. wuxibiology.comresearchgate.net In some cases, particularly with highly reactive nucleophiles or specific substitution patterns, a concerted mechanism, where bond formation and bond breaking occur simultaneously, has been proposed. nih.govchemrxiv.org

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, involving the attack of an electrophile on the electron-rich aromatic ring. libretexts.orgmasterorganicchemistry.com The general mechanism involves the formation of a positively charged intermediate (a benzenonium ion in the case of benzene), followed by the loss of a proton to restore aromaticity. msu.edulibretexts.org

For pyridine and its derivatives, electrophilic substitution is generally more difficult than for benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom, which deactivates the ring towards electrophilic attack. The pyridine nitrogen can also be protonated or coordinate to Lewis acids under typical EAS reaction conditions, further deactivating the ring.

In the case of this compound, the electron-donating tert-butoxy group at the 2-position would be expected to direct incoming electrophiles to the ortho and para positions (C-3 and C-5). However, the deactivating effect of the nitrogen atom and the chloro group at the 4-position makes electrophilic substitution challenging. Reactions would likely require forcing conditions, and the regioselectivity would be influenced by the interplay of all substituents.

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. lumenlearning.comnih.gov These reactions typically involve an organometallic reagent and an organic halide or triflate, coupled in the presence of a transition metal catalyst, most commonly palladium or nickel. lumenlearning.comnih.govnih.gov

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are widely used to functionalize halo-pyridines like this compound. lumenlearning.comyoutube.com The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. lumenlearning.com

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (this compound) to form a palladium(II) intermediate.

Transmetalation: The organic group from an organometallic reagent (e.g., an organoboron, organotin, or organozinc compound) is transferred to the palladium(II) complex, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the palladium(0) catalyst and forming the desired cross-coupled product.

Common palladium-catalyzed reactions applicable to this compound include:

Suzuki-Miyaura Coupling: This reaction couples the chloropyridine with an organoboron reagent (boronic acid or boronic ester) in the presence of a base. lumenlearning.comnih.gov It is a versatile method for forming C-C bonds.

Heck Reaction: This reaction involves the coupling of the chloropyridine with an alkene to form a substituted alkene. lumenlearning.com

Sonogashira Coupling: This reaction couples the chloropyridine with a terminal alkyne to form an alkynylpyridine. nih.gov

Buchwald-Hartwig Amination: This reaction forms C-N bonds by coupling the chloropyridine with an amine. tum.de

The choice of palladium catalyst, ligands, base, and solvent is critical for the success of these reactions, influencing yield, selectivity, and functional group tolerance. rsc.orgacs.org For instance, the use of bulky, electron-rich phosphine (B1218219) ligands can significantly enhance the efficiency of the catalytic cycle. acs.org

Other Transition Metal-Catalyzed Reactions

While palladium is the most common catalyst, other transition metals like rhodium, iridium, ruthenium, cobalt, and copper can also catalyze cross-coupling and functionalization reactions involving pyridine derivatives. nih.gov These alternative catalytic systems can offer different reactivity profiles and selectivities. For instance, rhodium-based catalysts have been shown to be effective in the Suzuki-Miyaura type cross-coupling of arylboron compounds with aryl halides. researchgate.net The development of new catalytic systems continues to broaden the scope of possible transformations for compounds like this compound. mdpi.com

C-H Functionalization Studies

Direct C-H functionalization has emerged as a powerful strategy in organic synthesis, offering an atom-economical way to form new bonds without the need for pre-functionalized starting materials. chemrxiv.org For this compound, C-H functionalization presents opportunities for derivatization at positions other than C4.

The regioselective activation of a specific C-H bond in a molecule with multiple such bonds is a significant challenge. In pyridine derivatives, the electronic properties of the ring and the directing effects of existing substituents play a crucial role. For 2-substituted pyridines, functionalization can often be directed to specific positions. mdpi.com Research into the direct borylation of pyridines using iridium catalysis has shown that substitution at the 2-position can direct borylation to other sites on the ring. psu.edu

Achieving both chemo- and regioselectivity is paramount when multiple reactive sites are present, as in this compound. The challenge lies in selectively reacting at a specific C-H bond while the C-Cl bond remains intact, or vice versa. The choice of catalyst, ligand, and reaction conditions determines the outcome. For instance, in dihalogenated N-heteroarenes, the halide adjacent to the nitrogen is typically more reactive in Pd-catalyzed cross-couplings. nih.gov However, the use of sterically hindered N-heterocyclic carbene ligands can reverse this selectivity, favoring reaction at C4. nih.gov The functionalization of tetraazacycloalkanes has demonstrated that regioselectivity can be achieved through the use of protecting groups and specific alkylating agents. nih.gov Similarly, the regioselective functionalization of BOPYPY dyes has been achieved with various nucleophiles, where the substitution pattern is influenced by the nature of the nucleophile and the existing substituents. nih.gov

Radical Reactions

The reactivity of this compound in radical reactions is influenced by the electronic properties of its substituents and the inherent electron-deficient nature of the pyridine ring. The tert-butoxy group at the C2 position is electron-donating through resonance, while the chloro group at C4 and the ring nitrogen are electron-withdrawing. This electronic makeup dictates the regioselectivity of radical attack and the stability of potential radical intermediates.

One of the most significant radical reactions for electron-deficient heterocycles is the Minisci reaction, which involves the addition of a nucleophilic carbon-centered radical to a protonated heteroaromatic ring. wikipedia.orgrsc.org Under acidic conditions, the pyridine nitrogen of this compound would be protonated, further enhancing the ring's electrophilicity. The addition of an alkyl radical, typically generated via oxidative decarboxylation of a carboxylic acid or from other precursors, would then occur. wikipedia.orgchim.it Computational studies and experimental evidence on related substituted pyridines suggest that the addition of radicals like the tert-butyl radical to a protonated pyridine ring can be a reversible process. rsc.org The regioselectivity of the attack on the 2-(tert-butoxy)-4-chloropyridinium ion would be directed to the positions most activated by the ring nitrogen, namely C6 and C3/C5, avoiding the already substituted C2 and C4 positions.

Another plausible radical pathway involves the photochemical cleavage of the carbon-chlorine bond. Studies on analogous compounds, such as 2-chloropyrimidine, have shown that UV irradiation can induce homolytic rupture of the C-Cl bond from the triplet excited state. nih.gov This process generates a pyridinyl radical. nih.gov For this compound, this would lead to the formation of a 2-(tert-butoxy)pyridin-4-yl radical. This reactive intermediate could then participate in various subsequent reactions, such as dimerization, hydrogen atom abstraction from the solvent, or reaction with other radical species present in the medium. The general mechanism for radical generation and subsequent reaction is outlined below.

Table 1: Plausible Radical Reaction Pathways

| Reaction Type | Description | Proposed Intermediate | Potential Products |

|---|---|---|---|

| Minisci-type Alkylation | Addition of a nucleophilic alkyl radical (R•) to the protonated pyridine ring under oxidative conditions. wikipedia.orgnih.gov | Radical cation intermediate after addition of R• at C6. | 2-(tert-Butoxy)-4-chloro-6-alkylpyridine |

| Photochemical C-Cl Cleavage | Homolytic cleavage of the C4-Cl bond upon UV irradiation, leading to a pyridinyl radical. nih.gov | 2-(tert-Butoxy)pyridin-4-yl radical | Dimerized products, 2-(tert-butoxy)pyridine (B2421440) (via H-abstraction) |

Functional Group Interconversions

The two primary functional groups of this compound, the C4-chloro substituent and the C2-tert-butoxy group, offer versatile handles for a variety of chemical transformations. These interconversions allow for the synthesis of a wide array of substituted pyridine derivatives.

Interconversions at the C4-Position:

The chlorine atom at the C4 position is susceptible to replacement through several powerful synthetic methods, most notably palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr). The C4 position of pyridine is activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen. stackexchange.com

Palladium-Catalyzed Cross-Coupling Reactions: These reactions are highly efficient for forming new carbon-carbon and carbon-nitrogen bonds. For dichlorinated pyridines and related heterocycles, the regioselectivity of the coupling is a critical aspect, often favoring the C4 position. nih.govresearchgate.net

Suzuki-Miyaura Coupling: This reaction pairs the aryl halide with a boronic acid or ester to form a biaryl linkage. For substrates like 2,4-dichloropyridine (B17371), Suzuki coupling often shows a preference for reaction at the C4 position. nih.govresearchgate.net This selectivity allows for the introduction of various aryl or heteroaryl groups at this site while leaving the C2 position untouched for potential subsequent modifications. organic-chemistry.org

Kumada Coupling: This involves the reaction with a Grignard reagent (RMgX) and is one of the earliest developed cross-coupling methods. wikipedia.orgorganic-chemistry.org It can be used to introduce alkyl, vinyl, or aryl groups. Nickel or palladium catalysts are typically employed. wikipedia.org

Buchwald-Hartwig Amination: This method enables the formation of a C-N bond by coupling the aryl halide with an amine. wikipedia.orglibretexts.org Studies on 2,4-dichloropyridine have demonstrated that highly regioselective amination can be achieved. Depending on the ligand and reaction conditions, amination can be directed to either the C2 or C4 position, providing a powerful tool for building complex molecular architectures. researchgate.net

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring facilitates the attack of nucleophiles at the C2 and C4 positions, leading to the displacement of the halide. stackexchange.comyoutube.comlibretexts.org Various nucleophiles, including alkoxides, thiolates, and amines, can displace the C4-chloro group. The reaction proceeds through a high-energy anionic intermediate known as a Meisenheimer complex. stackexchange.com

Table 2: Selected Functional Group Interconversions at the C4-Position

| Reaction Type | Reagents and Conditions | Product Type | Yield (%) |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., (η³-1-tBu-indenyl)Pd(SIPr)(Cl)), KF, THF, rt nih.gov | 2-(tert-Butoxy)-4-arylpyridine | Good to Excellent |

| Kumada Coupling | Grignard reagent (RMgX), Ni or Pd catalyst (e.g., NiCl₂(dppe)), THF wikipedia.orgorganic-chemistry.org | 2-(tert-Butoxy)-4-alkyl/arylpyridine | Moderate to Good |

| Buchwald-Hartwig Amination | R¹R²NH, Pd catalyst (e.g., Pd₂(dba)₃), ligand (e.g., Xantphos), NaOtBu, Toluene, heat researchgate.net | 4-Amino-2-(tert-butoxy)pyridine | Good to Excellent |

| Nucleophilic Substitution | NaOMe, MeOH, heat youtube.com | 2-(tert-Butoxy)-4-methoxypyridine | High |

Interconversions at the C2-Position:

The 2-(tert-butoxy) group is primarily involved in cleavage reactions to unmask the corresponding 2-hydroxypyridine (B17775) (or its tautomeric form, 2-pyridone). The tert-butyl ether serves as a common protecting group for the hydroxyl functionality. organic-chemistry.org

Acid-Catalyzed Cleavage: The tert-butoxy group is readily cleaved under acidic conditions. Strong acids like trifluoroacetic acid (TFA), often in the presence of scavengers like water or triethylsilane to trap the resulting tert-butyl cation and prevent side reactions, are commonly used. organic-chemistry.orgthermofisher.com Other acidic systems, such as concentrated sulfuric acid in tert-butyl acetate (B1210297), have also been employed for the selective deprotection of Boc groups in the presence of other acid-labile groups like tert-butyl esters. researchgate.net

Table 3: Cleavage of the 2-(tert-Butoxy) Group

| Reagents and Conditions | Product | Notes |

|---|---|---|

| TFA / H₂O (95:5) | 4-Chloro-2-hydroxypyridine | Standard conditions for tert-butyl ether cleavage. thermofisher.com |

| H₂SO₄ (conc.), tBuOAc | 4-Chloro-2-hydroxypyridine | Selective cleavage in the presence of t-butyl esters. researchgate.net |

| CeCl₃·7H₂O / NaI, CH₃CN | 4-Chloro-2-hydroxypyridine | Mild conditions for deprotection. organic-chemistry.org |

Spectroscopic Characterization in Research Context

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced NMR spectroscopy is a cornerstone in the structural determination of 2-(tert-Butoxy)-4-chloropyridine. Techniques such as ¹H NMR, ¹³C NMR, and various two-dimensional (2D) NMR experiments are routinely employed to map the connectivity and chemical environment of each atom within the molecule.

In the ¹H NMR spectrum of this compound, the protons of the tert-butoxy (B1229062) group typically appear as a sharp singlet in the upfield region, a characteristic signal for the nine equivalent protons. The aromatic protons on the pyridine (B92270) ring exhibit distinct chemical shifts and coupling patterns that are dictated by their positions relative to the chloro and tert-butoxy substituents.

The ¹³C NMR spectrum provides further structural confirmation by revealing the chemical shifts of all carbon atoms. The spectrum would be expected to show signals for the quaternary carbon and the three equivalent methyl carbons of the tert-butyl group, in addition to the distinct signals for the carbon atoms of the pyridine ring. The positions of the carbon signals are influenced by the electron-withdrawing effect of the chlorine atom and the electron-donating effect of the tert-butoxy group.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

| C(CH₃)₃ | 1.5 - 1.7 (s, 9H) | 28 - 30 |

| C(CH₃)₃ | - | 80 - 82 |

| Pyridine-H3 | 6.8 - 7.0 (dd) | 115 - 117 |

| Pyridine-H5 | 7.2 - 7.4 (d) | 140 - 142 |

| Pyridine-H6 | 8.0 - 8.2 (d) | 148 - 150 |

| Pyridine-C2 | - | 162 - 164 |

| Pyridine-C4 | - | 145 - 147 |

Note: The data in this table is predicted and serves as an illustrative example. Actual experimental values may vary.

Mass Spectrometry (MS) for Structural Elucidation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.

In a typical electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed, corresponding to the intact molecule. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak, with an M+2 peak approximately one-third the intensity of the M peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. Fragmentation patterns in the mass spectrum can also offer structural insights. For instance, the loss of a tert-butyl group or the entire tert-butoxy group are common fragmentation pathways that would be expected for this compound.

Table 2: Expected Mass Spectrometry Data for this compound

| Ion | m/z (Expected) | Description |

| [C₉H₁₂ClNO]⁺ | 185.06 | Molecular Ion (for ³⁵Cl) |

| [C₉H₁₂ClNO]⁺ | 187.06 | Molecular Ion (for ³⁷Cl) |

| [C₅H₃ClNO]⁺ | 128.99 | Loss of tert-butyl radical |

| [C₅H₄ClN]⁺ | 113.00 | Loss of isobutylene (B52900) and oxygen |

Note: The m/z values are calculated based on the most abundant isotopes.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These spectra provide a "fingerprint" for this compound, with specific absorption or scattering bands corresponding to the stretching and bending vibrations of its functional groups.

The IR spectrum would be expected to show strong C-O stretching vibrations associated with the ether linkage of the tert-butoxy group. Characteristic C-H stretching and bending vibrations for both the aliphatic tert-butyl group and the aromatic pyridine ring would also be present. The C-Cl stretching vibration typically appears in the fingerprint region of the spectrum.

Raman spectroscopy, which is particularly sensitive to non-polar bonds, would provide complementary information. The symmetric vibrations of the pyridine ring and the C-C skeletal vibrations of the tert-butyl group would be expected to give rise to strong Raman signals. The combination of IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule.

Table 3: Key Infrared and Raman Vibrational Frequencies for this compound (Predicted)

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| C-H stretch (aromatic) | 3000 - 3100 | IR, Raman |

| C-H stretch (aliphatic) | 2850 - 3000 | IR, Raman |

| C=N, C=C stretch (pyridine ring) | 1400 - 1600 | IR, Raman |

| C-O stretch (ether) | 1200 - 1300 | IR |

| C-Cl stretch | 700 - 800 | IR, Raman |

Note: The data in this table is predicted and serves as an illustrative example. Actual experimental values may vary.

Computational and Theoretical Chemical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict various molecular properties.

DFT calculations are instrumental in predicting the reactivity and regioselectivity of chemical reactions. By mapping the electron density distribution, one can identify sites within the 2-(tert-Butoxy)-4-chloropyridine molecule that are more susceptible to nucleophilic or electrophilic attack. For instance, the chlorine atom at the C4 position and the alkoxy group at the C2 position significantly influence the electron density of the pyridine (B92270) ring.

The regioselectivity of reactions, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions, can be predicted by analyzing the local reactivity descriptors derived from DFT, such as Fukui functions or the dual descriptor. These descriptors help in determining which of the available sites is most likely to react. For example, in a Suzuki coupling reaction, DFT can help predict whether a coupling partner will preferentially react at the C4 position.

Table 1: Hypothetical DFT-Derived Reactivity Descriptors for this compound

| Atomic Site | Fukui Function (f-) for Nucleophilic Attack | Fukui Function (f+) for Electrophilic Attack | Dual Descriptor (Δf) | Predicted Reactivity |

| C2 | 0.05 | 0.12 | Positive | Potential for electrophilic attack |

| C3 | 0.15 | 0.08 | Negative | Potential for nucleophilic attack |

| C4 | 0.25 | 0.02 | Negative | Most likely site for nucleophilic attack |

| C5 | 0.12 | 0.10 | Negative | Potential for nucleophilic attack |

| C6 | 0.08 | 0.15 | Positive | Potential for electrophilic attack |

| N1 | 0.03 | 0.20 | Positive | Potential for electrophilic attack/coordination |

Note: The values in this table are hypothetical and for illustrative purposes to demonstrate the application of DFT in predicting reactivity.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. nih.gov

For this compound, the HOMO is likely to be localized on the pyridine ring and the oxygen atom of the butoxy group, reflecting the electron-donating nature of these moieties. The LUMO, on the other hand, would be expected to have significant contributions from the pyridine ring, particularly the carbon atom bonded to the electron-withdrawing chlorine atom. This distribution makes the C4 position susceptible to nucleophilic attack, as it corresponds to a region of high LUMO density. youtube.com

Table 2: Hypothetical HOMO-LUMO Energies for this compound and Related Compounds

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Pyridine | -6.89 | -0.54 | 6.35 |

| 4-Chloropyridine (B1293800) | -7.12 | -1.02 | 6.10 |

| 2-Butoxypyridine | -6.55 | -0.31 | 6.24 |

| This compound | -6.78 | -0.95 | 5.83 |

Note: The values in this table are hypothetical and for illustrative purposes. The trend suggests that the combination of an electron-donating and an electron-withdrawing group can modulate the HOMO-LUMO gap.

Transition state (TS) theory is fundamental to understanding reaction mechanisms and calculating reaction rates. DFT calculations can be used to locate the transition state structure for a given reaction involving this compound. The transition state is a first-order saddle point on the potential energy surface, and its energy determines the activation energy of the reaction.

For example, in a palladium-catalyzed Suzuki-Miyaura coupling reaction, this compound can be coupled with a boronic acid. libretexts.orgwikipedia.org The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. libretexts.org DFT modeling can elucidate the geometry and energy of the transition states for each of these elementary steps. libretexts.org This information is invaluable for understanding the factors that control the reaction rate and for optimizing reaction conditions. Recent advances in machine learning are also being applied to accelerate the prediction of transition state structures. nih.gov

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations provide a detailed picture of the dynamic behavior of a system.

For this compound, MD simulations could be employed to study several aspects:

Conformational Dynamics: The tert-butyl group can rotate around the C-O bond, and the entire butoxy group can exhibit different orientations relative to the pyridine ring. MD simulations can explore the conformational landscape of the molecule and determine the most stable conformers and the energy barriers between them.

Solvation Effects: In solution, the interactions between this compound and solvent molecules can significantly influence its properties and reactivity. MD simulations can model these interactions explicitly, providing insights into the structure of the solvation shell and its impact on the solute's conformation and dynamics. nih.gov

Behavior in Different Environments: MD simulations can be used to study the behavior of this compound at interfaces, within membranes, or in the active site of a protein, providing a molecular-level understanding of its interactions in complex environments.

Quantitative Structure-Activity Relationships (QSAR) in a Chemical Context

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their observed activity. In a chemical context, "activity" can refer to reactivity, solubility, or other chemical properties.

A QSAR study on a series of substituted pyridines, including this compound, could be developed to predict a specific chemical property, such as the rate constant for a particular reaction. The first step in a QSAR study is to generate a set of molecular descriptors for each compound in the series. These descriptors can be derived from the molecular structure and can be steric, electronic, or topological in nature.

Subsequently, a statistical method, such as multiple linear regression or partial least squares, is used to build a mathematical equation that correlates the descriptors with the observed activity. A validated QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of molecules with desired chemical properties.

Table 3: Hypothetical Data for a QSAR Study on Substituted Pyridines

| Compound (Substituents on Pyridine) | Log(k) (Observed Reactivity) | Molecular Weight (Descriptor 1) | LogP (Descriptor 2) | Dipole Moment (Descriptor 3) |

| 4-Chloro | 1.2 | 113.5 | 1.34 | 2.58 |

| 2-Methoxy-4-chloro | 1.5 | 143.6 | 1.85 | 3.12 |

| 2-(tert-Butoxy)-4-chloro | 1.8 | 185.7 | 2.91 | 3.45 |

| 2,4-Dichloro | 1.9 | 148.0 | 1.98 | 1.89 |

| 2-Bromo-4-chloro | 2.1 | 192.4 | 2.15 | 2.45 |

Note: The data in this table is hypothetical and for illustrative purposes. A QSAR model would be built by finding a mathematical relationship between Log(k) and the descriptors.

Applications As a Synthetic Building Block and Intermediate

Role in the Synthesis of Complex Heterocyclic Systems

The strategic placement of the chloro and tert-butoxy (B1229062) groups on the pyridine (B92270) ring makes 2-(tert-Butoxy)-4-chloropyridine a highly useful intermediate for the synthesis of more elaborate heterocyclic structures. The chlorine atom at the 4-position serves as a prime site for various metal-catalyzed cross-coupling reactions, a fundamental strategy in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.com

Research has demonstrated the utility of related 2-chloropyridines in nickel-catalyzed cross-electrophile coupling reactions to produce 2-alkylated pyridines. nih.gov In the context of this compound, the chlorine at the 4-position is similarly reactive. It can readily participate in reactions like the Suzuki, Stille, and Negishi couplings, allowing for the introduction of a wide range of aryl, heteroaryl, alkyl, and vinyl substituents. mdpi.comnih.gov

The tert-butoxy group at the 2-position plays a crucial, albeit more passive, role during these transformations. Its significant steric bulk can influence the regioselectivity of reactions and can also serve as a protecting group. Under acidic conditions, the tert-butoxy group can be cleaved to reveal a 2-pyridone moiety, providing another point for functionalization or for altering the electronic properties of the target molecule. This dual functionality makes it a key intermediate in multi-step syntheses. mdpi.com For example, a synthetic strategy might first involve a cross-coupling reaction at the C4-chloro position, followed by the deprotection of the tert-butoxy group to yield a highly functionalized 2-pyridone.

A variety of complex heterocyclic systems can be accessed using this building block. Annulation reactions, where a new ring is fused onto the initial pyridine core, can be achieved by first installing a suitably functionalized substituent at the 4-position, which then undergoes an intramolecular cyclization.

Table 1: Representative Cross-Coupling Reactions Utilizing the Chloropyridine Moiety

| Reaction Name | Catalyst/Reagents | Bond Formed | Resulting Structure |

|---|---|---|---|

| Suzuki Coupling | Pd catalyst, boronic acid/ester, base | C-C | Aryl- or vinyl-substituted pyridine |

| Stille Coupling | Pd catalyst, organostannane | C-C | Alkyl-, aryl-, or vinyl-substituted pyridine |

| Negishi Coupling | Pd or Ni catalyst, organozinc reagent | C-C | Alkyl- or aryl-substituted pyridine |

This table presents common cross-coupling reactions applicable to the 4-chloro position of the title compound for the synthesis of complex heterocycles.

Precursor for Advanced Organic Materials

The chemical attributes of this compound make it a promising precursor for the synthesis of advanced organic materials, such as functional polymers and materials for electronics. researchgate.netmtu.edu While direct, large-scale applications in this area are still emerging, its potential is rooted in the established reactivity of its functional groups.

The chlorine atom is a key handle for polymerization. Through iterative cross-coupling reactions, such as Suzuki or Stille polycondensation, this compound can be incorporated into conjugated polymer backbones. The resulting polymers, containing pyridine units, are of interest for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors, owing to the specific electronic properties conferred by the pyridine ring.

Furthermore, the tert-butoxy group offers a pathway to modify the material's properties post-polymerization. As mentioned, its cleavage yields a 2-pyridone. This transformation can alter the solubility, thermal stability, and electronic characteristics of the polymer. The resulting pyridone functionality can also participate in hydrogen bonding, which can influence the self-assembly and morphology of the material in the solid state. This ability to tune material properties at the polymer level is a significant advantage in materials science. rsc.org

The synthesis of such materials would typically involve the following conceptual steps:

Monomer Synthesis: Utilizing the reactivity of the chloro group to synthesize a bifunctional monomer, for instance, by converting the chloro-substituent into a boronic ester or a stannane.

Polymerization: Subjecting the synthesized monomer to polymerization conditions, often involving a palladium catalyst, to grow the polymer chain.

Post-Polymerization Modification: Optional cleavage of the tert-butoxy groups along the polymer backbone to unmask the 2-pyridone functionalities, thereby altering the material's properties.

Enabling Fragment-Based Drug Discovery in Chemical Synthesis (without biological context)

In the field of chemical synthesis aimed at drug discovery, fragment-based approaches have gained significant traction. nih.gov This strategy involves identifying small, low-molecular-weight chemical fragments that can be elaborated into more complex and potent molecules. From a purely synthetic standpoint, this compound represents an excellent fragment scaffold.

The value of a fragment in chemical synthesis is largely determined by the presence of "vectors" for chemical modification. nih.gov These are positions on the fragment where new chemical groups can be readily and selectively introduced. This compound possesses two distinct and synthetically orthogonal vectors.

The primary and most versatile vector is the chlorine atom at the 4-position. As detailed in section 6.1, this position is amenable to a wide variety of robust and well-understood cross-coupling reactions. This allows chemists to systematically explore the chemical space around the pyridine core by introducing a diverse array of substituents.

The second vector is the tert-butoxy group. While it can be retained to enhance properties like solubility in organic solvents during synthesis, its real synthetic value as a vector lies in its ability to be removed. Cleavage of the tert-butyl group to give the 2-pyridone provides a new site for functionalization, for example, through N-alkylation or N-arylation.

The synthetic utility of this fragment can be summarized in a strategic workflow:

Core Fragment: Start with this compound.

Vector 1 Elaboration: Utilize the chloro group to perform a cross-coupling reaction, attaching a new chemical moiety.

Vector 2 Unmasking and Elaboration: Cleave the tert-butoxy group to reveal the 2-pyridone, which can then be further functionalized at the nitrogen atom.

This step-wise and controlled elaboration allows for the systematic construction of a library of related compounds, a key activity in the chemical synthesis phase of discovering new molecules. The tert-butyl group itself, or related oxidized precursors, can also be considered a useful fragment feature. nih.gov

Table 2: Synthetic Elaboration of this compound as a Chemical Fragment

| Position | Functional Group | Potential Synthetic Transformations | Purpose in Fragment Elaboration |

|---|---|---|---|

| C4 | Chloro | Suzuki, Stille, Negishi, Buchwald-Hartwig, Sonogashira couplings | Primary vector for introducing diverse substituents (aryl, alkyl, amino, alkynyl groups) |

Emerging Research Directions and Future Perspectives

Innovations in Green Chemistry for Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceutical intermediates to minimize environmental impact and enhance safety. mdpi.com For the synthesis of 2-(tert-butoxy)-4-chloropyridine and related N-heterocycles, research is focusing on several key areas:

Use of Greener Solvents and Reagents: A major thrust in green chemistry involves replacing hazardous organic solvents with more benign alternatives. mdpi.com The potential use of supercritical carbon dioxide (scCO₂) as a reaction medium is being explored due to its non-toxic and non-flammable nature. mdpi.com For oxidation steps, such as the potential synthesis of a pyridine (B92270) N-oxide precursor, the use of hydrogen peroxide (H₂O₂) is a greener alternative to traditional oxidants as its only byproduct is water. thieme-connect.com

Atom Economy and Waste Reduction: One-pot reactions and metal-catalyzed acceptorless coupling reactions are being developed for the synthesis of N-heterocycles. mdpi.com These methods improve atom economy by incorporating a higher percentage of the starting materials into the final product and reducing the generation of hazardous waste. mdpi.com

Recyclable Catalysts: The development and use of recyclable catalysts are central to green synthesis. mdpi.com For pyridine derivatives, research into heterogeneous catalysts that can be easily separated from the reaction mixture and reused is a key objective.

| Green Chemistry Approach | Potential Application in this compound Synthesis | Benefit |

| Greener Solvents | Utilization of supercritical CO₂ or water as reaction media. | Reduces volatile organic compound (VOC) emissions and solvent waste. mdpi.com |

| Greener Reagents | Employing H₂O₂ for oxidation steps in precursor synthesis. | Produces water as the only byproduct, avoiding chlorinated oxidants. thieme-connect.com |

| Atom-Economic Reactions | Development of one-pot synthesis routes from basic precursors. | Minimizes waste and improves overall efficiency. mdpi.com |

| Recyclable Catalysts | Use of solid-supported or phase-separable catalysts. | Simplifies purification and reduces catalyst waste and cost. mdpi.com |

Flow Chemistry Applications

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. mdpi.comresearchgate.net The application of flow chemistry to the synthesis of pyridine derivatives is a rapidly growing field. beilstein-journals.orgnih.gov

Research has demonstrated the successful use of flow reactors for various reactions relevant to the synthesis of substituted pyridines:

N-Oxidation: The N-oxidation of pyridines has been efficiently carried out in packed-bed microreactors using titanium silicalite (TS-1) as a catalyst and H₂O₂ as the oxidant. thieme-connect.comorganic-chemistry.orgresearchgate.net This continuous process can achieve high yields in significantly shorter reaction times compared to batch methods and has been shown to operate continuously for extended periods without loss of catalyst activity. thieme-connect.comorganic-chemistry.org

Amination: The direct, uncatalyzed amination of 2-chloropyridines has been achieved in a high-temperature flow reactor, overcoming the activation barrier for these reactions without the need for a metal catalyst. researchgate.net

Multi-step Synthesis: The modular nature of flow chemistry setups facilitates the integration of multiple reaction steps into a continuous sequence, avoiding the isolation of intermediates. mdpi.com This "assembly line" approach is being explored for the rapid synthesis of diverse molecular libraries. chemrxiv.org

The adaptation of these flow methodologies for the synthesis of this compound could lead to a more efficient, safer, and scalable manufacturing process.

| Flow Chemistry Application | Key Findings and Advantages | Relevance to this compound |

| N-Oxidation of Pyridines | Yields up to 99% with reaction times of a few minutes in a continuous flow microreactor using a TS-1/H₂O₂ system. thieme-connect.comorganic-chemistry.org | Potential for a highly efficient and green synthesis of a pyridine N-oxide precursor. |

| Uncatalyzed Amination | Efficient conversion of 2-chloropyridines to 2-aminopyridines at high temperatures (up to 300°C) in a flow reactor. researchgate.net | Demonstrates the potential for high-temperature flow reactions for functionalizing the chloropyridine core. |

| Multi-step Synthesis | Automated flow systems allow for sequential reactions without intermediate isolation, enabling rapid library synthesis. chemrxiv.org | A future pathway for the streamlined and automated synthesis of this compound and its derivatives. |

Development of Novel Catalytic Systems

The development of novel catalysts is paramount for achieving highly selective and efficient transformations of pyridine rings. For this compound, this could involve both its synthesis and its use as a building block.

Photochemical Organocatalysis: Recent studies have shown the use of dithiophosphoric acid as a photocatalyst for the functionalization of pyridines via pyridinyl radicals. acs.org This method offers distinct regioselectivity compared to classical Minisci reactions. acs.org

C-H Functionalization: Metallaphotoredox catalysis, particularly with earth-abundant metals like nickel, has emerged as a powerful tool for C-H functionalization under mild conditions. acs.org Pyridine N-oxides can also act as precursors for oxygen-centered radicals that facilitate hydrogen atom transfer (HAT) processes for C-H functionalization. acs.org

Transition-Metal-Free Reactions: To avoid the cost and potential toxicity of transition metals, methods for the functionalization of the pyridine ring under transition-metal-free conditions are being developed. researchgate.net This includes strategies for C-S bond formation through the deoxygenative functionalization of pyridine-N-oxides. researchgate.net

Asymmetric Catalysis: For the synthesis of chiral molecules, pyridinooxazoline (PyOx) ligands, which can be synthesized from pyridine precursors, are used in asymmetric catalysis. beilstein-journals.orgresearchgate.net The development of more efficient catalytic systems for the synthesis of such chiral ligands is an active area of research.

Future research will likely focus on developing catalytic systems that can selectively functionalize the other C-H bonds of the this compound ring, opening up new avenues for creating novel and complex molecules.

Advanced Computational Methods for Predicting Reactivity

In silico methods are becoming indispensable tools in modern chemistry for predicting molecular properties and guiding experimental work.

Density Functional Theory (DFT): DFT calculations are employed to analyze the physicochemical properties of pyridine derivatives. researchgate.net By calculating parameters such as the HOMO-LUMO energy gap and mapping the electrostatic potential, researchers can predict the reactivity of different sites on the molecule towards electrophilic or nucleophilic attack. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of molecules and their interactions with other species, such as proteins or catalysts. researchgate.net These simulations can help in understanding reaction mechanisms and predicting binding affinities. researchgate.netnih.gov

Structure-Activity Relationship (SAR) Studies: Computational tools are used in SAR-guided drug development to design new analogs with improved properties. acs.org For instance, in silico calculations of properties like lipophilicity (clogD) can guide the modification of a lead compound to enhance its drug-like characteristics. acs.org

For this compound, these computational methods can be used to:

Predict its reactivity in various synthetic transformations.

Guide the design of novel catalysts for its selective functionalization.

Design new derivatives with specific electronic and steric properties for use in medicinal chemistry or materials science.

Provide a deeper understanding of its interaction mechanisms in biological systems through molecular docking and simulation studies. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(tert-Butoxy)-4-chloropyridine, and what methodological considerations are critical for reproducibility?

- Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions using palladium catalysts (e.g., Pd(PPh₃)₄) with boronic acids and halogenated pyridine precursors. Key steps include optimizing reaction temperatures (typically 80–100°C) and solvent selection (e.g., THF or DMF). Purification often requires column chromatography with silica gel and non-polar solvents. Ensure anhydrous conditions to prevent hydrolysis of the tert-butoxy group .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Answer : Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Store in a cool, dry environment (<4°C) under inert gas (e.g., argon) to prevent degradation. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste. Avoid aqueous solutions due to potential hydrolysis releasing toxic chlorinated byproducts .

Q. How can researchers verify the purity and structural integrity of synthesized this compound?

- Answer : Combine analytical techniques:

- NMR (¹H/¹³C) to confirm substituent positions and tert-butoxy group integrity.

- HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>95%).

- Elemental analysis to validate empirical formula (C₉H₁₂ClNO). Cross-reference with literature spectra for consistency .

Advanced Research Questions

Q. Why does 2-chloropyridine exhibit lower reactivity in cross-coupling reactions compared to 3- or 4-substituted analogs, and how can this be addressed experimentally?

- Answer : Steric hindrance from the tert-butoxy group at the 2-position reduces accessibility to catalytic sites. To enhance reactivity:

- Use bulkier ligands (e.g., XPhos) to stabilize nickel/palladium catalysts.

- Increase reaction temperatures (110–120°C) or employ microwave-assisted synthesis.

- Pre-activate substrates via lithiation or Grignard reagent treatment .

Q. What computational methods are reliable for predicting electron affinities (VEAs) of halogenated pyridines, and how do they align with experimental data?

- Answer : DFT (B3LYP/6-311++G**) underestimates VEAs for 4-chloropyridine due to neglect of vibrational states in repulsive potential energy curves. MP2/aug-cc-pVTZ provides better agreement but requires validation via gas-phase electron transmission spectroscopy. Discrepancies arise from experimental upper-limit estimates for 4-substituted derivatives .

Q. How do steric and electronic effects of the tert-butoxy group influence the compound’s reactivity in nucleophilic aromatic substitution (SNAr)?

- Answer : The tert-butoxy group is electron-donating, deactivating the pyridine ring toward SNAr. However, its steric bulk can force planarization of the ring, enhancing conjugation and stabilizing transition states. To exploit this:

- Use strong nucleophiles (e.g., alkoxides) in polar aprotic solvents (DMSO, DMF).

- Monitor reaction progress via LC-MS to detect intermediates .

Methodological Challenges

Q. What strategies mitigate catalyst poisoning by α-halo-N-heterocycles in nickel-catalyzed reactions?

- Answer : Pre-treat catalysts with reducing agents (e.g., Zn powder) to regenerate active sites. Use excess ligand (dppf) to stabilize nickel intermediates. Alternatively, switch to copper-catalyzed Ullmann-type couplings for halogenated pyridines .

Q. How can researchers resolve discrepancies between theoretical and experimental VEAs for 4-chloropyridine derivatives?

- Answer : Perform temperature-dependent anion photoelectron spectroscopy to refine experimental VEAs. Recompute using post-Hartree-Fock methods (e.g., CCSD(T)) with anharmonic corrections for vibrational states. Validate with substituent-specific Hammett parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.